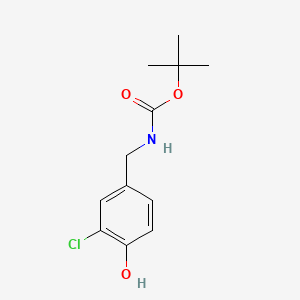
tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a chloro-substituted benzyl group, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde.
Reduction: Formation of tert-Butyl (4-hydroxybenzyl)carbamate.
Substitution: Formation of tert-Butyl (3-azido-4-hydroxybenzyl)carbamate or tert-Butyl (3-thio-4-hydroxybenzyl)carbamate.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Its ability to undergo various chemical transformations makes it a versatile building block in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for large-scale applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .
Comparación Con Compuestos Similares
- tert-Butyl (4-hydroxybutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (phenylmethylene)carbamate
Comparison: tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate is unique due to the presence of the chloro and hydroxy groups on the benzyl ring. These functional groups provide additional reactivity and versatility compared to similar compounds that may lack these substituents .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H16ClNO3 |
|---|---|
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-chloro-4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7H2,1-3H3,(H,14,16) |
Clave InChI |
GQMHHQBRFHFTIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















